cis 4-Mercaptopyrrolidine-2-carboxylic acid hydrochloride

Description

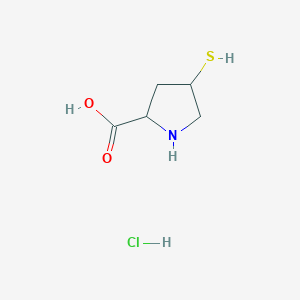

cis-4-Mercaptopyrrolidine-2-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring with a cis-configuration. The molecule contains a carboxylic acid group at position 2 and a mercapto (-SH) group at position 4, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

4-sulfanylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-3(9)2-6-4;/h3-4,6,9H,1-2H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUGHYLMLADJFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of cis 4-Mercaptopyrrolidine-2-carboxylic acid hydrochloride typically involves:

- Starting from suitably protected pyrrolidine-2-carboxylic acid derivatives.

- Introduction of the mercapto group at the 4-position via nucleophilic substitution or thiolation reactions.

- Maintenance or induction of the cis stereochemistry at the 2- and 4-positions.

- Final deprotection and conversion to the hydrochloride salt.

Key Synthetic Routes

Starting Material Preparation

A common precursor is (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid derivatives, often protected as esters or sulfonyl derivatives to facilitate selective functionalization. For example, methyl esters or tert-butyl esters of pyrrolidine-2-carboxylic acid are used to protect the carboxyl group during transformations.

Introduction of the Mercapto Group

The mercapto group is introduced by substitution of a leaving group (e.g., mesylate, tosylate, or sulfonyl group) at the 4-position with a thiolate nucleophile such as triphenylmethanethiolate or other thiolates. This step is usually performed under controlled temperature conditions to favor retention of stereochemistry.

- Example: Heating (2S,4R)-4-methanesulfonyloxy-pyrrolidine-2-carboxylic acid methyl ester with triphenylmethanethiolate at 100°C yielded the corresponding 4-tritylsulfanyl derivative, maintaining the cis stereochemistry.

Deprotection and Hydrolysis

After mercapto group installation, hydrolysis of ester groups and removal of protecting groups (e.g., sulfonyl, trityl) are performed under acidic or basic conditions to yield the free acid and free thiol functionalities.

- Hydrolysis is typically done with aqueous acid or base at mild temperatures to avoid racemization or epimerization.

Formation of Hydrochloride Salt

The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous medium, followed by crystallization. This step improves stability and handling properties.

Detailed Synthetic Example (Based on Patent and Literature Data)

| Step | Reagents/Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | (2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester, mesyl chloride, pyridine | Mesylation of 4-hydroxy group to form 4-methanesulfonyloxy derivative | Quantitative conversion |

| 2 | Triphenylmethanethiolate, DMF, 100°C, 45 min | Nucleophilic substitution of mesylate by thiolate to form 4-tritylsulfanyl derivative | High yield, cis stereochemistry retained |

| 3 | Acidic hydrolysis (e.g., 2M HCl), room temperature | Removal of protecting groups and hydrolysis of ester | Formation of free acid and thiol |

| 4 | Treatment with HCl in organic solvent | Formation of hydrochloride salt | Crystalline this compound |

Comparative Analysis of Preparation Methods

Summary Table of Key Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | (2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester | Commercially available or synthesized |

| Leaving group installation | Mesylation or tosylation, pyridine, 0–25°C | High selectivity |

| Thiolation | Triphenylmethanethiolate, DMF, 80–100°C, 30–60 min | Retains cis stereochemistry |

| Deprotection | 2M HCl, room temperature, 1–3 h | Avoids racemization |

| Salt formation | HCl in organic solvent, crystallization | Yields stable hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions: (4S)-4-Mercapto-L-proline hydrochloride undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert disulfides back to mercapto groups.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Regeneration of the mercapto group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While "cis 4-Mercaptopyrrolidine-2-carboxylic acid hydrochloride" is not explicitly mentioned in the provided search results, the information present allows for an understanding of the applications of similar compounds and their derivatives.

Scientific Research Applications

The search results highlight the use of pyrrolidine-2-carboxylic acid derivatives and related compounds in various scientific research applications:

- Inhibition of Metalloprotease Activity: Pyrrolidine-2-carboxylic acid hydrazide derivatives can inhibit mammalian metalloprotease activity, particularly zinc hydrolase activity . These compounds may be useful in treating diseases associated with zinc hydrolase activity, such as myocardial ischaemia, congestive heart failure, arrhythmia, hypertension, pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid hemorrhage, pre-eclampsia, kidney diseases, atherosclerosis, Buerger's disease, Takayasu's arthritis, diabetic complications, lung cancer, prostatic cancer, gastrointestinal disorders, endotoxic shock, and septicemia . They can also be used for wound healing, control of menstruation, glaucoma, diseases associated with cytostatic agents, ophthalmological and cerebroprotective indications, and organ protection .

- Synthesis of Carbapenem Antibiotics: 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride is used as a reactant in the synthesis of carbapenem antibiotics like Ertapenem Sodium .

- Chiral Synthesis: Pyrrolidine derivatives are used in asymmetric synthesis. For example, chiral bicyclic phosphonamides, important surrogates for carboxylic acids, have been used as chiral auxiliaries in organic synthesis . Additionally, allylborane derivatives derived from 1,2-diamines have been used for the enantioselective alkylation of aldehydes .

- Matrix Metalloproteinase Inhibitors (MMPIs): Modifications of cyclopentane rings to pyrrolidine can enhance water solubility and allow for a greater degree of functionality, improving MMPI stability, bioavailability, and potency of inhibition .

Table: Applications of Pyrrolidine Derivatives

| Application | Compound Type | Diseases/Conditions |

|---|---|---|

| Metalloprotease Inhibition | Pyrrolidine-2-carboxylic acid hydrazide derivatives | Myocardial ischaemia, congestive heart failure, arrhythmia, hypertension, pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid hemorrhage, pre-eclampsia, kidney diseases, atherosclerosis, Buerger's disease, Takayasu's arthritis, diabetic complications, cancers |

| Carbapenem Antibiotic Synthesis | 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride | Bacterial infections (Ertapenem Sodium) |

| Chiral Synthesis | Chiral bicyclic phosphonamides, 1,2-diamine derivatives | Not directly related to disease treatment but used as building blocks for synthesizing complex molecules with specific spatial arrangements |

| MMPIs | Modified cyclopentane/pyrrolidine derivatives | Enhanced stability, bioavailability, and potency of inhibition |

Storage Information

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from foodstuff containers and incompatible materials .

Mechanism of Action

The mechanism of action of (4S)-4-mercapto-L-proline hydrochloride involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins, leading to inhibition or modification of enzyme activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

| Compound Name | Core Structure | Functional Groups | Key Features |

|---|---|---|---|

| cis-4-Mercaptopyrrolidine-2-carboxylic acid hydrochloride | Pyrrolidine ring (cis) | -COOH (C2), -SH (C4), HCl salt | Non-aromatic, polar, water-soluble due to HCl; potential for thiol reactivity |

| L-cis-Pyrrolidine-2,4-dicarboxylic acid | Pyrrolidine ring (cis) | -COOH (C2 and C4) | Higher acidity (two -COOH groups), lower solubility in neutral conditions |

| 2-Mercaptopyrimidine | Pyrimidine ring | -SH (C2) | Aromatic, planar structure; used in nucleoside analog synthesis |

| Mercaptosuccinic acid | Succinic acid backbone | -SH (central C), -COOH (terminal) | Chelating agent; flexible backbone enables metal coordination |

| Butenafine hydrochloride | Benzylamine derivative | -HCl salt, tertiary amine | Antifungal agent; HCl enhances bioavailability |

Stereochemical and Reactivity Insights

- Cis Configuration : The cis arrangement of substituents on the pyrrolidine ring in the target compound contrasts with trans isomers, which exhibit different spatial and electronic properties. For example, L-cis-pyrrolidine-2,4-dicarboxylic acid () shares the cis stereochemistry but lacks the mercapto group, reducing its thiol-mediated reactivity .

- Mercapto Group Reactivity : The -SH group in the target compound enables disulfide bond formation or metal chelation, similar to mercaptosuccinic acid (). However, the rigid pyrrolidine ring may restrict conformational flexibility compared to mercaptosuccinic acid’s linear chain .

- Hydrochloride Salt : Like Jatrorrhizine hydrochloride and Butenafine hydrochloride (), the HCl salt improves solubility and stability, critical for pharmaceutical formulations .

Biological Activity

cis 4-Mercaptopyrrolidine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

- Chemical Formula : C₅H₉ClN₂O₂S

- Molecular Weight : 194.65 g/mol

- CAS Number : 171189-35-8

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including matrix metalloproteinases (MMPs) and enzymes involved in oxidative stress.

-

Matrix Metalloproteinase Inhibition :

- Research indicates that derivatives of mercaptopyrrolidine compounds can modulate MMP activity, which is crucial in various pathological processes such as cancer and inflammation. Specifically, these compounds have shown low nanomolar inhibition against MMPs, suggesting a strong potential for therapeutic applications in diseases characterized by excessive MMP activity .

- Antioxidant Activity :

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| MMP Inhibition | MMP-2 | ~2 - 50 | |

| Antioxidant Activity | Xanthine Oxidase | 3.6 - 9.9 | |

| Antimicrobial Activity | Various Bacterial Strains | MIC values varying |

Case Studies

-

Inhibition of MMPs :

A study focused on the development of mercaptosulfonamide derivatives, including those based on the pyrrolidine structure, showed significant inhibition of MMPs involved in cancer metastasis. The cis configuration was found to enhance binding affinity and potency against MMP-2 and MMP-9, highlighting the importance of stereochemistry in drug design . -

Antioxidant and Antimicrobial Properties :

Another investigation demonstrated that similar compounds exhibited notable antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.49 to 5.95 µM. These findings suggest potential applications in treating infections where conventional antibiotics fail .

Q & A

Basic: What are the common synthetic routes for preparing cis-4-Mercaptopyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves stereoselective formation of the pyrrolidine ring, followed by functionalization. A precursor like di-tert-butyl dicarboxylate derivatives is hydrolyzed under acidic conditions (e.g., HCl) to yield the hydrochloride salt . Key optimizations include:

- Temperature control : Hydrolysis at 0–25°C minimizes side reactions like epimerization.

- Acid selection : Hydrochloric acid ensures protonation of the amine, stabilizing intermediates and improving yield .

- Protecting groups : tert-Butyl esters prevent premature thiol oxidation during synthesis.

Advanced: How do stereochemical variations in pyrrolidine derivatives impact biological activity, and how can contradictions in activity data be resolved?

Answer:

The cis configuration of 4-mercapto and carboxylic acid groups influences binding to targets like enzymes or receptors. For example:

- Activity contradictions : Fluorinated analogs (e.g., (2R,4S)-4-fluoropyrrolidine derivatives) show variable IC50 values due to steric effects or solvent interactions . Resolution strategies include:

- Co-crystallography : To validate binding modes.

- Solvent polarity studies : Assess activity in buffers mimicking physiological conditions.

- Comparative SAR : Test structurally related analogs (e.g., 4-methyl or 4-phenyl derivatives) to isolate stereochemical contributions .

Basic: What analytical methods are recommended for assessing purity and stereochemical integrity?

Answer:

- HPLC : Use chiral columns (e.g., Chiralpak IA) with a mobile phase of 0.1% TFA in acetonitrile/water (70:30). Retention time and peak symmetry indicate enantiomeric purity .

- NMR : H and C NMR confirm stereochemistry via coupling constants (e.g., for cis vs. trans diastereomers) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities.

Advanced: How can researchers validate analytical methods for detecting trace impurities in this compound?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light, or oxidative conditions (HO) to simulate impurities .

- LC-MS/MS : Quantify degradation products (e.g., oxidized thiols or decarboxylated derivatives) with a detection limit of ≤0.1% .

- Validation parameters : Include specificity, linearity (R ≥ 0.999), and precision (RSD < 2%) per ICH guidelines .

Basic: What are the key stability considerations for storage and handling?

Answer:

- Storage : Store at –20°C in airtight, light-resistant containers to prevent thiol oxidation and hygroscopic degradation .

- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions; avoid aqueous buffers with metal ions (risk of thiol complexation) .

Advanced: How can solubility be optimized for in vitro assays without compromising stability?

Answer:

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility via encapsulation .

- pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-20 to balance solubility and thiol stability.

- Real-time monitoring : Track oxidation via UV-Vis (λ = 260 nm for disulfide formation) during assay development .

Basic: What biological targets are commonly associated with pyrrolidine-2-carboxylic acid derivatives?

Answer:

- Enzymes : Proteases (e.g., MMPs, caspases) due to thiol-mediated inhibition .

- Transporters : Serotonin or dopamine transporters, where the carboxylic acid group mimics endogenous substrates .

- GPCRs : Aminergic receptors (e.g., α-adrenergic) via hydrogen bonding with the pyrrolidine ring .

Advanced: What strategies are effective in resolving discrepancies between in vitro and in vivo activity data?

Answer:

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .

- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites that may antagonize activity.

- Tissue distribution studies : Radiolabel the compound (e.g., S for thiol tracking) to correlate target engagement with efficacy .

Basic: How do researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core modifications : Replace the 4-mercapto group with halogens (F, Cl) or methyl to assess steric/electronic effects .

- Side chain variations : Introduce aromatic (e.g., benzyl) or alkyl groups at position 2 to modulate lipophilicity .

- Salt forms : Compare hydrochloride vs. trifluoroacetate salts for solubility and crystallinity .

Advanced: What computational methods support the design of analogs with improved target selectivity?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3LRI for MMP-2) to predict binding poses .

- MD simulations : Analyze ligand-receptor dynamics (e.g., RMSD < 2 Å over 100 ns) to optimize interactions with catalytic residues .

- Free energy calculations : Apply MM-PBSA to rank analogs by binding affinity (ΔG ≤ –30 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.